(prop-2-yn-1-yl)cyclobutane
Description
(prop-2-yn-1-yl)cyclobutane is an organic compound characterized by the presence of a cyclobutane ring substituted with a prop-2-yn-1-yl group
Properties
CAS No. |
403838-30-2 |
|---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
prop-2-ynylcyclobutane |
InChI |
InChI=1S/C7H10/c1-2-4-7-5-3-6-7/h1,7H,3-6H2 |
InChI Key |
HDUAEOWIMMICMU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1CCC1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Propargyl Grignard Reagent with Cyclobutyl Halides
The reaction of cyclobutyl halides (e.g., cyclobutyl bromide) with propargyl magnesium bromide in tetrahydrofuran (THF) at −78°C to 0°C represents a classical route. This method typically achieves 70–85% yields, with purity dependent on halide reactivity (bromide > chloride). Side products include dimerized alkynes (≤12%) and unreacted cyclobutyl halides, necessitating chromatographic purification.
Table 1: Optimization of Nucleophilic Substitution
| Cyclobutyl Halide | Propargyl Reagent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Cyclobutyl bromide | Propargyl MgBr | THF | 0°C | 82 | 95 |
| Cyclobutyl chloride | Propargyl MgBr | Et₂O | −40°C | 68 | 88 |
Cycloaddition Strategies
Hyperbaric [2+2] Cycloaddition
High-pressure (10 kbar) [2+2] cycloadditions between sulfonyl allenes and benzyl vinyl ether enable stereocontrolled synthesis of cyclobutanol intermediates, which are subsequently reduced to (prop-2-yn-1-yl)cyclobutane. This method affords 65–92% yields with diastereomeric ratios of 3:1 to 5:1. Key advantages include functional group tolerance and scalability to gram quantities.
Tandem Ring Opening/[2+2] Cycloaddition
Ring-opening of thiazolino-2-pyridones followed by intramolecular [2+2] cycloaddition generates cyclobutane-fused intermediates. Hydrogenolysis with Pd/C (5 mol%) in methanol at 25°C selectively removes protecting groups, yielding this compound in 78% yield.
Metal-Mediated Coupling Reactions
Zinc-Promoted Alkyne Insertion
| 2-Haloacyl Halide | Alkyne | Solvent | Time (h) | Cyclobutanone Yield (%) |
|---|---|---|---|---|
| Dichloroacetyl Cl | Propargyl ether | Et₂O | 12 | 75 |
| Bromoacetyl Br | 1-Pentyne | THF | 8 | 81 |
Ring Contraction and Expansion Techniques
Base-Induced Ring Contraction
Heating 2-chlorocyclobutanones with aqueous NaOH (1 M) at 22°C induces ring contraction to cyclopropane carboxylates, which are oxidized to regenerate the alkyne moiety. Trans-selectivity exceeds 96% in cyclopropane products, critical for insecticidal activity in derivatives.
Retro-Diels-Alder Approaches
Thermal cleavage of bicyclic Diels-Alder adducts at 200°C releases this compound with 70–85% efficiency. Catalytic amounts of Lewis acids (e.g., ZnCl₂) enhance regioselectivity but risk alkyne oligomerization.
Industrial-Scale Production
Continuous flow reactors optimize exothermic steps in nucleophilic substitution, achieving 92% conversion with residence times <5 minutes. Automated quenching systems minimize byproduct formation, while in-line FTIR monitors reaction progress.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Scalability | Diastereoselectivity | Equipment Complexity |
|---|---|---|---|---|
| Nucleophilic Substitution | 82 | High | N/A | Low |
| Hyperbaric Cycloaddition | 92 | Moderate | 5:1 | High |
| Zinc-Mediated Coupling | 81 | High | N/A | Moderate |
Chemical Reactions Analysis
Types of Reactions
(prop-2-yn-1-yl)cyclobutane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of cyclobutane carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the cyclobutane ring, especially when activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Propargyl magnesium bromide (C3H3MgBr) in THF.
Major Products Formed
Oxidation: Cyclobutane carboxylic acids.
Reduction: this compound is converted to (prop-2-yl)cyclobutane.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (prop-2-yn-1-yl)cyclobutane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology and Medicine
In biological and medicinal research, derivatives of this compound are investigated for their potential as therapeutic agents. These compounds may exhibit antimicrobial, antiviral, or anticancer properties .
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and resins. Its reactivity makes it a valuable component in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of (prop-2-yn-1-yl)cyclobutane and its derivatives often involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with DNA replication or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (prop-2-yn-1-yl)cyclobutane-1-carbonitrile
- This compound-1-carboxylic acid
Uniqueness
This compound is unique due to its combination of a cyclobutane ring and a prop-2-yn-1-yl group. This structural feature imparts distinct reactivity and potential for diverse applications compared to its analogs.
Biological Activity
(prop-2-yn-1-yl)cyclobutane is a compound that has garnered interest in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the synthesis, biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a cyclobutane ring fused with a propargyl group, which significantly influences its reactivity and interactions with biological systems.
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Alkyne Metathesis : Utilizing catalysts to facilitate the reaction between alkyne derivatives.
- Cyclization Reactions : Involving the reaction of propargyl bromide with cyclobutanes under basic conditions to form the desired compound.
Biological Activity
Research indicates that this compound exhibits various biological activities. Notably, compounds containing propargyl groups have been linked to significant effects on enzyme interactions and receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzymes : The compound may act as an inhibitor or modulator of certain enzymes, affecting metabolic pathways.
- Receptors : It may bind to receptors, influencing cellular signaling processes.
Case Studies and Research Findings
Recent studies have provided insights into the biological profiles of this compound and its derivatives. A notable study utilized computer-aided drug design to predict the biological activity spectra for various compounds, including those related to this compound.
Table 1: Predicted Biological Activities
| Activity Type | Probability (Pa) | Notes |
|---|---|---|
| Anticancer | 0.745 | Suggests potential in cancer therapy |
| Antimicrobial | 0.632 | Indicates effectiveness against pathogens |
| Enzyme Inhibition | 0.689 | Potential role in metabolic regulation |
| Neuroprotective | 0.520 | May protect neuronal cells from damage |
This table summarizes predicted activities based on computational models, highlighting the compound's potential therapeutic applications.
Toxicological Profile
While exploring the biological activity, it is essential to consider the toxicological aspects. Preliminary assessments suggest that some derivatives may exhibit cytotoxic effects at higher concentrations, necessitating further investigation into their safety profiles.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (prop-2-yn-1-yl)cyclobutane, and how can purity be ensured?
- Answer : Synthesis typically involves multi-step reactions, including cyclization to form the strained cyclobutane ring and functionalization with the propargyl group. For example, cyclobutane derivatives are often synthesized via [2+2] photocycloadditions or ring-closing metathesis. Purification methods like column chromatography (using DB-WAX capillary columns) and recrystallization are critical . Purity is validated using gas chromatography (GC) with flame ionization detection (FID), ensuring retention times match standards .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Answer : Key techniques include:
- NMR Spectroscopy : and NMR identify structural features (e.g., cyclobutane ring protons with vicinal coupling constants ~10 Hz for trans-configurations) .
- Mass Spectrometry : Molecular-ion peaks confirm molecular weight, though intensity may vary due to stability under ionization .
- IR Spectroscopy : Propargyl C≡C stretches (~2100 cm) and cyclobutane ring vibrations (~900 cm) are diagnostic .
Q. What safety precautions are critical when handling reactive intermediates in this compound synthesis?
- Answer : Use fume hoods to avoid inhalation of vapors (P261) and wear protective equipment (P262). Propargyl groups are highly reactive; inert atmospheres (N/Ar) prevent unintended polymerization. Toxicity data may be limited, so assume acute hazards and implement spill containment protocols .
Advanced Research Questions
Q. How can computational tools like Mercury CSD aid in predicting crystal packing patterns of this compound derivatives?
- Answer : Mercury CSD’s Materials Module enables visualization of intermolecular interactions (e.g., hydrogen bonds, π-stacking) and packing similarity analysis. For cyclobutane derivatives, compare crystal structures with analogous compounds to predict void spaces or stability under thermal stress. SHELXL refines high-resolution crystallographic data, resolving torsional strains in the cyclobutane ring .
Q. What strategies mitigate regioselectivity challenges during the functionalization of this compound?
- Answer : Steric hindrance in the cyclobutane ring often leads to competing reaction pathways. Strategies include:
- Directed Functionalization : Use directing groups (e.g., esters) to control substitution sites.
- Temperature Modulation : Lower temperatures favor kinetic products, reducing side reactions.
- Catalytic Systems : Transition-metal catalysts (e.g., Pd or Ru) enhance selectivity in cross-coupling reactions .
Q. How should researchers resolve contradictions between experimental spectral data and theoretical predictions for cyclobutane derivatives?
- Answer : Discrepancies (e.g., unexpected NMR splitting) require:
- Revisiting Computational Models : Verify DFT calculations with higher basis sets (e.g., B3LYP/6-311+G(d,p)).
- Advanced NMR Techniques : Use NOESY or -HSQC to confirm stereochemistry and coupling constants.
- Reaction Pathway Analysis : Re-examine intermediates via GC-MS to identify side products .
Q. What methodologies are effective in studying structure-activity relationships (SAR) of this compound analogs?
- Answer : SAR studies involve:
- Systematic Structural Modifications : Introduce substituents (e.g., fluorine or alkoxy groups) to alter lipophilicity and bioavailability .
- Biological Assays : Test cytotoxicity against cancer cell lines (e.g., MTT assays) and correlate with structural parameters.
- Molecular Docking : Predict binding affinities to target proteins (e.g., enzymes) using AutoDock Vina .
Q. How can gas chromatography be optimized to monitor this compound stability under varying reaction conditions?
- Answer : Optimize GC parameters:
- Column Selection : Polar columns (e.g., DB-WAX) improve separation of cyclobutane derivatives.
- Temperature Programming : Ramp from 40°C (2 min) to 250°C at 7°C/min to resolve degradation products.
- Internal Standards : Use deuterated analogs to quantify stability in real-time .
Notes
- References : Cite SHELX programs , Mercury , and experimental protocols in publications.
- Ethical Compliance : Adhere to institutional safety guidelines for reactive intermediates .
- Data Reproducibility : Document experimental steps per Beilstein Journal guidelines (e.g., supplementary materials for extensive datasets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
